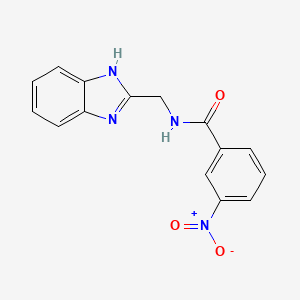
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. The presence of the nitro group in the benzamide moiety enhances its chemical reactivity and potential biological activities.
作用机制
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Biochemical Pathways
It is known that benzimidazole derivatives can affect the cytoplasmic microtubules, leading to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores .
Pharmacokinetics
It is generally considered to be air stable .
Result of Action
Benzimidazole derivatives have been associated with diverse biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .
生化分析
Biochemical Properties
It is known that benzimidazole derivatives, to which this compound belongs, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that benzimidazole derivatives can have a broad range of effects on cells . For instance, some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Molecular Mechanism
It is known that benzimidazole derivatives can bind to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This can lead to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and deplete their glycogen stores .
Temporal Effects in Laboratory Settings
It is known that the compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .
Dosage Effects in Animal Models
It is known that some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Metabolic Pathways
It is known that benzimidazole derivatives can have a broad range of effects on metabolic pathways .
Transport and Distribution
It is known that benzimidazole derivatives can have a broad range of effects on cells .
Subcellular Localization
It is known that benzimidazole derivatives can have a broad range of effects on cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Benzamide: The final step involves the coupling of the benzimidazole core with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents (e.g., chlorine or bromine), alkylating agents (e.g., alkyl halides).
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: N-(1H-benzimidazol-2-ylmethyl)-3-aminobenzamide.
Substitution: Various halogenated or alkylated derivatives of the benzimidazole ring.
Oxidation: N-oxides of the benzimidazole ring.
科学研究应用
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
相似化合物的比较
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activities compared to its methyl, chloro, and methoxy analogs. The nitro group can participate in redox reactions, making this compound a versatile intermediate in various chemical and biological processes.
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARXIKHGYQKPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2601271.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2601272.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601273.png)
![2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2601274.png)
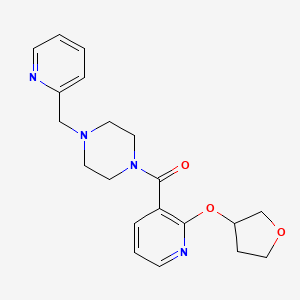
![N-[(2-chlorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2601279.png)
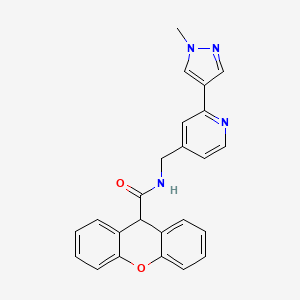
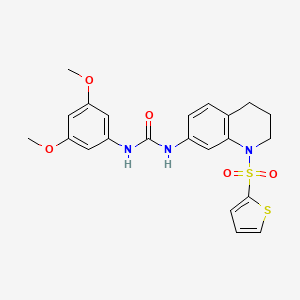
![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
![6-Phenyl-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2601285.png)
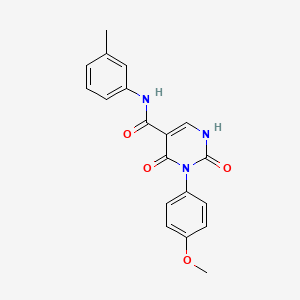
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)
![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)

